molecular formula C18H19N3O4S B2938407 methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate

methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2938407
M. Wt: 373.4 g/mol
InChI Key: OIDDOXKDCRQUHP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3, methyl groups at positions 4 and 5, and an acetamido linker at position 2 connected to a 3-oxo-tetrahydroquinoxaline moiety. This structure combines a thiophene-carboxylate scaffold—a common motif in medicinal chemistry—with a tetrahydroquinoxaline group, which is associated with diverse biological activities, including anti-inflammatory and antioxidant properties .

The synthesis of such compounds typically involves cyanoacetylation or condensation reactions. For example, analogous derivatives like ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylates are synthesized via Knoevenagel condensation between cyanoacetamido intermediates and substituted benzaldehydes in the presence of piperidine and acetic acid, yielding products in 72–94% yields . While direct evidence for the synthesis of the target compound is absent in the provided literature, its structural framework suggests a similar pathway, replacing the ethyl ester with a methyl group and incorporating the tetrahydroquinoxaline moiety through tailored acetylation or cyclization steps.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-9-10(2)26-17(15(9)18(24)25-3)21-14(22)8-13-16(23)20-12-7-5-4-6-11(12)19-13/h4-7,13,19H,8H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDDOXKDCRQUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring substituted with a methyl group at positions 4 and 5, an acetamido group linked to a tetrahydroquinoxaline moiety, and a carboxylate functional group. This unique structure may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of thiophene have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiophene derivatives induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiophenes have been reported to possess antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Candida albicans in vitro . The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Neuroprotective Effects

Some studies indicate that compounds with similar structures may exhibit neuroprotective properties. The presence of the tetrahydroquinoxaline moiety is particularly noteworthy as it has been associated with neuroprotection in models of neurodegenerative diseases. Research suggests that such compounds can reduce oxidative stress and inflammation in neuronal cells .

Case Studies

Study Findings Reference
Study on MCF-7 CellsInduced apoptosis via caspase activation
Antimicrobial ScreeningEffective against S. aureus and C. albicans
Neuroprotection ModelReduced oxidative stress in neuronal cells

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation is a common mechanism observed in related studies.
  • Antioxidant Activity : Compounds with thiophene structures often exhibit antioxidant properties that can mitigate cellular damage from reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three key analogues from the literature:

Compound Core Structure Substituents Synthetic Yield Key Biological Activities
Methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate (Target) Thiophene-3-carboxylate Methyl ester, 4,5-dimethyl, tetrahydroquinoxaline-acetamido Not reported Hypothesized anti-inflammatory
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate Ethyl ester, 4,5-dimethyl, cyanoacrylamido-phenyl 72–94% Antioxidant, anti-inflammatory
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Ethyl ester, cyanoacetamido Not reported Not evaluated
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate Ethyl ester, 4,5-dimethyl, amino High (intermediate) Precursor for bioactive derivatives

Key Observations:

  • Ester Group Impact : Replacing the ethyl ester (e.g., in ) with a methyl ester in the target compound may enhance metabolic stability or alter solubility due to reduced steric bulk and lipophilicity.
  • Core Modifications : The tetrahydrobenzo[b]thiophene core in lacks the dimethyl substitution and acetamido diversity of the target compound, underscoring the role of substitution patterns in tuning bioactivity.

Q & A

Q. What are the established synthetic routes for methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyanoacetylation followed by Knoevenagel condensation (common in thiophene derivatives). For example:

  • Step 1 : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Step 2 : Perform Knoevenagel condensation with substituted aldehydes (e.g., benzaldehydes) in toluene using catalytic piperidine and acetic acid. Reaction completion occurs within 5–6 hours at reflux, yielding 72–94% after alcohol recrystallization .

Q. Key Factors :

  • Catalyst ratio (piperidine/acetic acid).
  • Solvent choice (toluene for optimal reactivity).
  • Temperature control to avoid side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic spectral signatures should researchers expect?

Methodological Answer:

  • IR Spectroscopy : Look for peaks at ~3200–3300 cm⁻¹ (N-H stretching of acetamido), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O) .
  • ¹H NMR : Signals at δ 2.5–3.0 ppm (methyl groups on thiophene), δ 6.5–8.0 ppm (aromatic protons from tetrahydroquinoxaline), and δ 3.7–4.3 ppm (ester OCH₃) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 329.46 for similar derivatives) and fragmentation patterns consistent with the ester and amide groups .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to improve yield and purity when scaling up synthesis?

Methodological Answer:

  • Catalyst Optimization : Adjust piperidine/acetic acid ratios (e.g., 1:1 to 1:2) to balance reaction rate and byproduct formation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for faster kinetics, but ensure compatibility with moisture-sensitive intermediates.
  • Workflow Example :
    • Pre-dry toluene over molecular sieves.
    • Use a Dean-Stark trap for water removal during condensation.
    • Scale purification via column chromatography instead of recrystallization for higher throughput .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects) observed in in vitro assays?

Methodological Answer:

  • Assay Validation : Confirm compound stability under assay conditions (e.g., DMSO stock solutions prone to oxidation).
  • Dose-Response Analysis : Test a wide concentration range (1–100 μM) to identify biphasic effects .
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or enzyme inhibitors (e.g., SOD mimics) to dissect redox pathways .

Q. How does functionalization of the tetrahydroquinoxaline moiety affect the compound’s reactivity and pharmacological profile?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilic substitution on the thiophene ring but may reduce solubility (e.g., nitro groups) .
  • Electron-Donating Groups (EDGs) : Improve hydrogen-bonding capacity (e.g., methoxy groups) and modulate anti-inflammatory activity .
  • Case Study : Introducing a sulfamoyl group (as in related compounds) increases target specificity for enzymes like cyclooxygenase-2 (COX-2) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (linked to respiratory irritation) .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the ester group .

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